

Dissolving SSR180711 Hydrochloride for Experimental Use: Application Notes and Protocols

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Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of **SSR180711** hydrochloride, a selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) partial agonist, for use in various experimental settings. Adherence to these procedures is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

- Compound Name: **SSR180711** hydrochloride
- Molecular Weight: 361.66 g/mol
- Appearance: White to off-white solid[1]
- Mechanism of Action: **SSR180711** is a selective partial agonist for the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).[2][3] This interaction leads to increased glutamatergic neurotransmission, acetylcholine release, and long-term potentiation (LTP) in the hippocampus.[2][4]

Solubility Data

SSR180711 hydrochloride exhibits good solubility in several common laboratory solvents. The following table summarizes the maximum concentrations reported. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility, and using a fresh, unopened vial is recommended.^[1] If precipitation occurs, gentle heating and/or sonication can be employed to aid dissolution.^[1]^[5]

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference(s)
DMSO	50	138.25	^[1]
Water	36.17	100	

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

A high-concentration stock solution in DMSO is recommended for most in vitro applications.

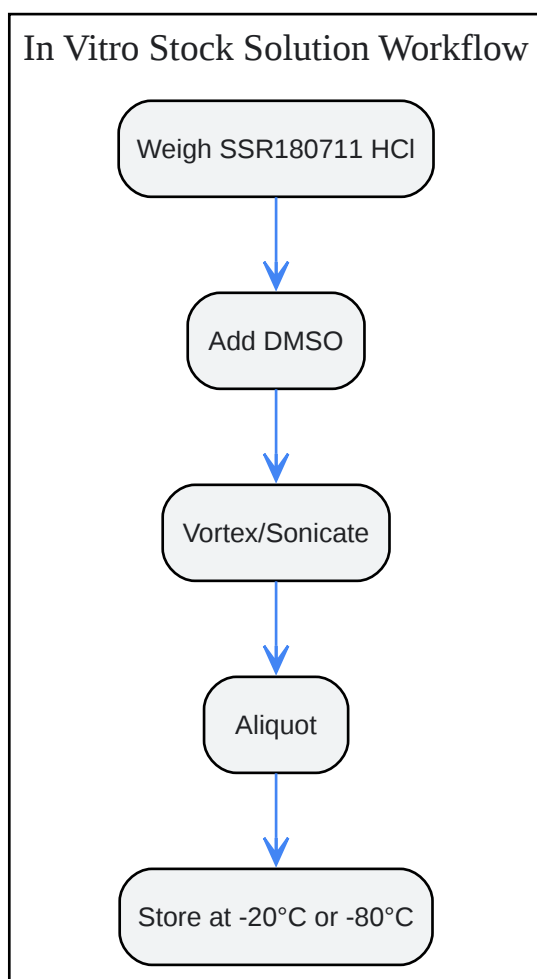
Materials:

- **SSR180711** hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Bring the **SSR180711** hydrochloride vial to room temperature before opening.
- Weigh the desired amount of **SSR180711** hydrochloride powder in a sterile tube.

- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
- Vortex the solution thoroughly until the powder is completely dissolved.
- If necessary, sonicate the solution for a short period to ensure complete dissolution.^{[1][5]}
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^[1]



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In Vitro Stock Solution Workflow

For In Vivo Experiments:

For in vivo studies, the initial DMSO stock solution is typically diluted into a vehicle suitable for administration. Below are three common vehicle formulations.

Protocol 1: PEG300, Tween-80, and Saline Formulation[1]

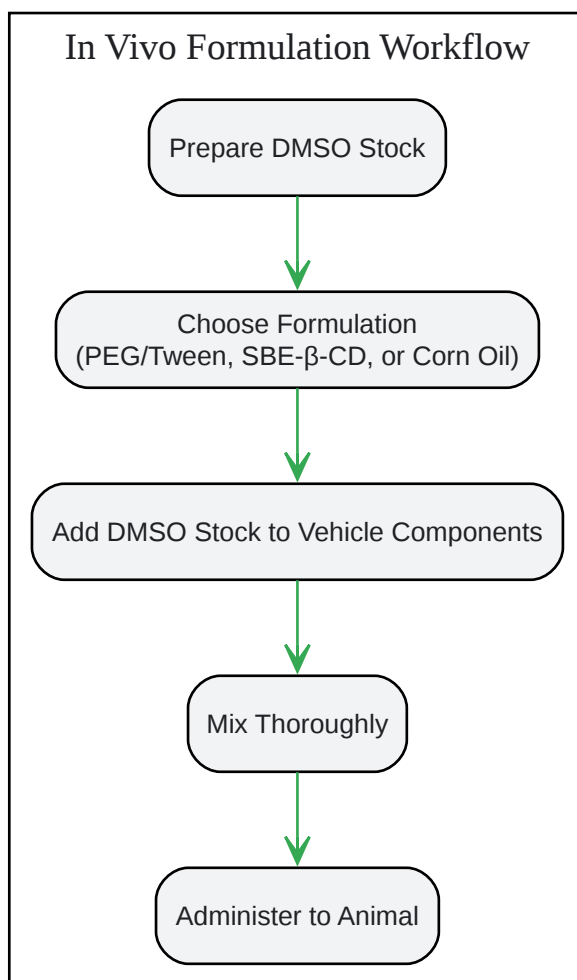
- Prepare a 20.8 mg/mL stock solution of **SSR180711** hydrochloride in DMSO.
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is clear.
- Add 450 μ L of saline to bring the final volume to 1 mL. The final concentration will be 2.08 mg/mL.

Protocol 2: SBE- β -CD in Saline Formulation[1]

- Prepare a 20.8 mg/mL stock solution of **SSR180711** hydrochloride in DMSO.
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 900 μ L of a 20% SBE- β -CD in saline solution.
- Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL.

Protocol 3: Corn Oil Formulation[1]

- Prepare a 20.8 mg/mL stock solution of **SSR180711** hydrochloride in DMSO.
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 900 μ L of corn oil.
- Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL. Note that this formulation should be used with caution for dosing periods exceeding half a month.[1]



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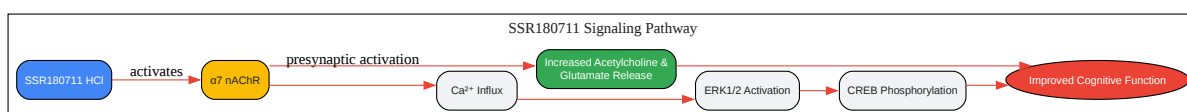
In Vivo Formulation Workflow

Signaling Pathway

SSR180711 hydrochloride acts as a partial agonist at the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high permeability to calcium ions.[4] Activation of this receptor by **SSR180711** leads to a cascade of downstream signaling events that are believed to underlie its pro-cognitive effects.

The influx of Ca^{2+} following $\alpha 7$ nAChR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular-signal regulated kinase 1/2 (ERK1/2) pathway.[4] This, in turn, can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and

memory formation.[4] Furthermore, activation of presynaptic $\alpha 7$ nAChRs enhances the release of neurotransmitters such as acetylcholine and glutamate, contributing to improved synaptic transmission and cognitive function.[2][4]



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SSR180711 Signaling Pathway

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